Chlorisondamine diiodide Chlorisondamine diiodide Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs; IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg.
An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.
Brand Name: Vulcanchem
CAS No.: 96750-66-2
VCID: VC0004299
InChI: InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
SMILES: C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Molecular Formula: C14H20Cl4I2N2
Molecular Weight: 611.9 g/mol

Chlorisondamine diiodide

CAS No.: 96750-66-2

Cat. No.: VC0004299

Molecular Formula: C14H20Cl4I2N2

Molecular Weight: 611.9 g/mol

* For research use only. Not for human or veterinary use.

Chlorisondamine diiodide - 96750-66-2

Specification

Description Chlorisondamine is an antagonist of nicotinic acetylcholine receptors (nAChRs; IC50 = 1.8 µM in rat striatal synaptosomes) and a ganglion blocker. It decreases dopamine release induced by nicotine in a dose-dependent manner in rat striatal synaptosomes at concentrations ranging from 0-100 µM. The effect of chlorisondamine is long-lasting, with a 10 mg/kg dose blocking nicotine-induced stimulant activity for at least five weeks. Chlorisondamine (5 µg, i.c.v.) prevents rats from acquiring a (–)-nicotine-induced conditioned taste aversion response, a model of the aversive effects of nicotine. It also inhibits autonomic ganglia, providing approximately 50% inhibition of the contractile response in feline superior cervical ganglion nictitating membrane preparations when administered at a dose of 50 mg/kg.
An exceptionally long lasting nicotinic antagonist (IC50 ~ 1.6 mM); blockade of central nicotinic responses induced by chlorisondamine can persist for several weeks.
CAS No. 96750-66-2
Molecular Formula C14H20Cl4I2N2
Molecular Weight 611.9 g/mol
IUPAC Name trimethyl-[2-(4,5,6,7-tetrachloro-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)ethyl]azanium;diiodide
Standard InChI InChI=1S/C14H20Cl4N2.2HI/c1-19(2,3)5-6-20(4)7-9-10(8-20)12(16)14(18)13(17)11(9)15;;/h5-8H2,1-4H3;2*1H/q+2;;/p-2
Standard InChI Key FPNVAOZHQUJJJQ-UHFFFAOYSA-L
SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]
Canonical SMILES C[N+]1(CC2=C(C1)C(=C(C(=C2Cl)Cl)Cl)Cl)CC[N+](C)(C)C.[I-].[I-]

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